molecular formula C20H28N2O5 B13045291 Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Cat. No.: B13045291
M. Wt: 376.4 g/mol
InChI Key: MDSLMKOOJSGPJV-UHFFFAOYSA-N
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Description

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[25]octane-4-carboxylate is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. This can be achieved through a series of reactions, including nucleophilic substitution and cyclization reactions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.

    Functionalization of the phenyl ring: The methoxy and methoxycarbonyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to replace functional groups on the phenyl ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxy and methoxycarbonyl groups may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate
  • Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

Tert-butyl 7-(3-methoxy-4-(methoxycarbonyl)phenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

tert-butyl 7-(3-methoxy-4-methoxycarbonylphenyl)-4,7-diazaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-11-10-21(13-20(22)8-9-20)14-6-7-15(17(23)26-5)16(12-14)25-4/h6-7,12H,8-11,13H2,1-5H3

InChI Key

MDSLMKOOJSGPJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CC(=C(C=C3)C(=O)OC)OC

Origin of Product

United States

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